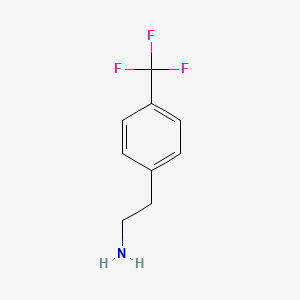
2-(4-Trifluoromethyl-phenyl)-ethylamine
Cat. No. B1302369
Key on ui cas rn:
775-00-8
M. Wt: 189.18 g/mol
InChI Key: HMFOBPNVAAAACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08946260B2
Procedure details


Using analogous reaction conditions and workup as described in Example 1, step 2, 1-(2-nitro-vinyl)-4-trifluoromethyl-benzene (I-4a: 2.5 g, 11.52 mmol) was reacted with LAH (856 mg, 23.04 mmol) in dry THF (50 mL) to afford 2.1 g of the product (96.77%).



Name
Yield
96.77%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][CH:7]=1)([O-])=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[F:13][C:12]([F:14])([F:15])[C:9]1[CH:8]=[CH:7][C:6]([CH2:5][CH2:4][NH2:1])=[CH:11][CH:10]=1 |f:1.2.3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=CC1=CC=C(C=C1)C(F)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction conditions and workup
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=CC=C(C=C1)CCN)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.1 g | |
| YIELD: PERCENTYIELD | 96.77% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
